PF-543 (Citrate)

Descripción general

Descripción

PF-543 Citrate is a novel cell-permeant inhibitor of SphK1 with a K(i) of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.

Actividad Biológica

PF-543 (Citrate), also known as Sphingosine Kinase 1 Inhibitor II Citrate, is a selective inhibitor of sphingosine kinase 1 (SphK1) with significant implications in cancer biology and other pathological conditions. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various cell types, and potential therapeutic applications.

Overview of PF-543 (Citrate)

- Chemical Structure : PF-543 is characterized by its ability to inhibit SphK1 with a high degree of selectivity over SphK2. Its binding affinity is notable, with a Ki value reported at approximately 3.6 nM, making it over 1000-fold more potent in suppressing sphingosine-1-phosphate (S1P) formation compared to conventional inhibitors like DMS and SKI-2 .

- Mechanism of Action : PF-543 acts as a sphingosine-competitive inhibitor, effectively reducing S1P levels while increasing sphingosine concentrations within cells. This alteration in lipid signaling pathways is crucial for its biological effects.

Inhibition of SphK1

PF-543 demonstrates potent inhibition of SphK1 in various cellular contexts:

- In vitro Studies : In head and neck carcinoma cells (1483 cells), PF-543 decreased endogenous S1P levels by 10-fold, correlating with increased sphingosine levels . The compound was also shown to inhibit SphK1 activity with an IC50 value of approximately 2.0 nM.

| Cell Type | Endogenous S1P Reduction | Sphingosine Increase |

|---|---|---|

| 1483 Cells | 10-fold | Proportional increase |

Effects on Cancer Cells

Despite its strong inhibitory effects on SphK1, PF-543 has exhibited limited anticancer activity in various studies:

- Cell Viability Assays : In pancreatic cancer cell lines, PF-543 showed low cytotoxicity, attributed to sustained high sphingosine levels even when S1P production was inhibited . This suggests that while PF-543 effectively alters lipid signaling, it may not induce sufficient apoptotic pathways to enhance cancer cell death.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PF-543 | >20 | MIA PaCa2 |

| FTY720 | 9.57 | MIA PaCa2 |

In Vivo Studies

In animal models, PF-543 has demonstrated specific physiological effects:

- Pulmonary Hypertension Model : Administration of PF-543 in a mouse model showed no significant impact on vascular remodeling but reduced right ventricular hypertrophy . This indicates potential therapeutic applications beyond oncology.

Case Studies and Research Findings

Several studies have explored the efficacy and limitations of PF-543:

- Synthesis of Derivatives : Research on derivatives of PF-543 highlighted that modifications to its structure could enhance metabolic stability and anticancer activity. For instance, derivatives with aliphatic tails showed improved cytotoxic effects against pancreatic cancer cells compared to PF-543 itself .

- Antitumor Activity : A study involving novel dimer derivatives indicated that certain modifications led to superior anticancer activity against non-small cell lung cancer (NSCLC) cells, suggesting that while PF-543 is effective as an SK1 inhibitor, its anticancer potential may be enhanced through structural alterations .

Summary Table of Biological Activities

| Activity | Observations |

|---|---|

| SphK1 Inhibition | Ki = 3.6 nM; IC50 = 2.0 nM |

| Endogenous S1P Reduction | Up to 10-fold in specific cancer cell lines |

| Cytotoxicity | Limited; high sphingosine levels persist |

| Effects in Animal Models | Reduced right ventricular hypertrophy |

| Potential for Structural Derivatives | Enhanced activity noted in modified compounds |

Aplicaciones Científicas De Investigación

Anticancer Activity

PF-543 has been investigated for its anticancer properties across various types of malignancies. Studies indicate that while PF-543 shows potent inhibition of SK1, its direct anticancer effects can vary depending on the cancer type.

- Non-Small Cell Lung Cancer : A study reported that novel dimer derivatives of PF-543 exhibited enhanced anticancer activity against non-small cell lung cancer (NSCLC) cell lines compared to PF-543 itself. These derivatives demonstrated increased cytotoxicity and apoptosis induction in NSCLC cells, suggesting that structural modifications can improve therapeutic efficacy .

- Colorectal Cancer : Research has shown that PF-543 exhibits efficacy against colorectal cancer in animal models. However, the anticancer effect was not as pronounced as the SK1 inhibitory effect, indicating a complex relationship between SK inhibition and anticancer activity .

- Pancreatic Cancer : In pancreatic cancer studies, PF-543's ability to reduce S1P levels was noted, but its overall cytotoxicity was limited compared to other compounds that inhibit both SK1 and SK2 .

Mechanistic Insights

The mechanism by which PF-543 exerts its effects involves modulation of sphingolipid metabolism:

- Sphingolipid Regulation : PF-543's inhibition of SK1 leads to decreased levels of S1P and increased levels of sphingosine. This shift in sphingolipid balance can induce apoptosis in cancer cells .

- Cellular Studies : In vitro studies have demonstrated that PF-543 reduces cell viability in various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation .

Data Tables

| Cancer Type | Effectiveness of PF-543 | Mechanism |

|---|---|---|

| Non-Small Cell Lung | High (with derivatives) | Induces apoptosis; inhibits proliferation |

| Colorectal | Moderate | Alters sphingolipid levels |

| Pancreatic | Low | Limited cytotoxicity |

Case Study 1: Non-Small Cell Lung Cancer

In a controlled study using NSCLC cell lines, derivatives of PF-543 were synthesized to enhance anticancer activity. The results indicated that these derivatives were more effective than PF-543 alone, with significant increases in apoptosis rates observed through annexin-V staining assays .

Case Study 2: Colorectal Cancer

In animal models, PF-543 was administered to assess its impact on tumor growth. While it showed some effectiveness in reducing tumor size, the correlation between SK inhibition and tumor reduction was not straightforward due to varying responses among different cancer types .

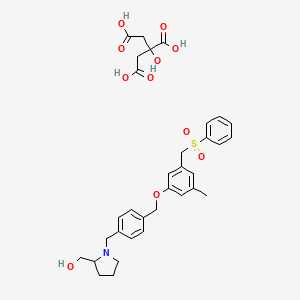

Propiedades

IUPAC Name |

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31NO4S.C6H8O7/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;7-3(8)1-6(13,5(11)12)2-4(9)10/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWXXWUWKNPXSGW-VQIWEWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856156 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415562-83-2 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--[(2R)-1-{[4-({3-[(benzenesulfonyl)methyl]-5-methylphenoxy}methyl)phenyl]methyl}pyrrolidin-2-yl]methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.